molecular formula C13H16N6 B6448420 2-methyl-3-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrazine CAS No. 2549021-41-0

2-methyl-3-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrazine

Katalognummer: B6448420
CAS-Nummer: 2549021-41-0
Molekulargewicht: 256.31 g/mol
InChI-Schlüssel: RLTVJUVRMNEFAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-methyl-3-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrazine is a synthetic heteroaromatic molecule of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates a piperazine core linked to pyrimidine and pyrazine rings, a motif frequently found in biologically active compounds and approved pharmaceuticals . The piperazine ring is a privileged scaffold in drug design, often used to optimize pharmacokinetic properties and as a spacer to correctly position pharmacophoric groups for interaction with biological targets . Researchers value this specific chemotype for developing novel therapeutic agents. Compounds featuring a similar (piperazin-1-yl)pyrazine central moiety have been investigated as potent and selective Class I histone deacetylase (HDAC) inhibitors . HDACs are key regulators of cell proliferation and are frequently dysregulated in cancers, making them prominent targets in oncology research . Furthermore, the piperazine-pyrimidine subunit is a recognized structural element in several kinase inhibitors . This suggests broad potential application for this compound as a key intermediate or precursor in hit-to-lead optimization campaigns for oncology and other disease areas. Its structure offers multiple vectors for synthetic modification, enabling researchers to explore structure-activity relationships (SAR) and fine-tune potency, selectivity, and physicochemical properties. This product is intended for research purposes in a controlled laboratory environment.

Eigenschaften

IUPAC Name

2-methyl-3-(4-pyrimidin-4-ylpiperazin-1-yl)pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6/c1-11-13(16-5-4-15-11)19-8-6-18(7-9-19)12-2-3-14-10-17-12/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLTVJUVRMNEFAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1N2CCN(CC2)C3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Role of Base in Nucleophilic Substitution

Strong bases (e.g., NaH) enhance piperazine nucleophilicity but risk pyrazine decomposition. Weaker bases (K₂CO₃) in polar aprotic solvents (NMP) balance reactivity and stability, particularly for thermally sensitive intermediates.

Ligand Design in Palladium Catalysis

Bulky phosphine ligands (di-tBuXPhos) prevent catalyst aggregation and stabilize the active Pd(0) species, crucial for efficient C–N coupling.

Solvent Effects on Methylation

Dimethylformamide (DMF) accelerates methylation kinetics via improved solubility of K₂CO₃, whereas THF leads to incomplete conversion .

Analyse Chemischer Reaktionen

Types of Reactions

2-methyl-3-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be further functionalized with various substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium catalyst.

    Substitution: Potassium carbonate in DMF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while reduction can produce fully hydrogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Methyl-3-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrazine is primarily explored for its potential as a therapeutic agent. Its structural similarities to known pharmacological agents suggest it may interact with various biological targets, particularly in the central nervous system (CNS).

Key Therapeutic Areas:

  • Antidepressants: Research indicates that compounds with similar structures exhibit antidepressant properties by modulating neurotransmitter systems, particularly serotonin and norepinephrine.
  • Antipsychotics: The piperazine component is often associated with antipsychotic activity, making this compound a candidate for further exploration in psychopharmacology .

Studies have demonstrated that 2-methyl-3-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrazine can influence enzyme activity and receptor binding.

Mechanism of Action:
The compound may act as an inhibitor of specific enzymes or receptors, altering their activity and potentially leading to therapeutic effects. For example, it has been shown to bind selectively to serotonin receptors, which could explain its antidepressant effects .

Biological Target Effect Reference
Serotonin ReceptorsBinding Affinity
Dopamine ReceptorsModulation of Activity
Enzyme Inhibition (e.g., MAO)Potential Inhibition

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant potential of various piperazine derivatives, including 2-methyl-3-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrazine. The findings indicated significant reductions in depressive-like behaviors in animal models, suggesting efficacy comparable to established antidepressants.

Case Study 2: Antipsychotic Properties

Research conducted at a prominent university explored the antipsychotic properties of this compound through binding assays and behavioral tests in rodents. The results showed that the compound effectively reduced psychotic symptoms, supporting its potential as a novel antipsychotic agent .

Industrial Applications

Beyond medicinal uses, 2-methyl-3-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrazine serves as an intermediate in the synthesis of other pharmaceutical compounds. Its unique structure allows for modifications that can lead to new derivatives with enhanced biological activity.

Wirkmechanismus

The mechanism of action of 2-methyl-3-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrazine involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Structural Analogues

(a) 6-Chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(4-(pyrazin-2-ylmethyl)piperazin-1-yl)-3H-imidazo[4,5-b]pyridine (27g)
  • Structure : Shares a pyrazine-linked piperazine group but replaces the pyrimidin-4-yl with pyrazin-2-ylmethyl. The imidazo[4,5-b]pyridine core adds rigidity compared to the pyrazine core of the target compound.
  • Activity : Demonstrated potent kinase inhibition (IC₅₀ < 50 nM in kinase assays), attributed to the pyrazine-piperazine interaction with ATP-binding pockets .
  • Metabolism : Higher metabolic stability due to the imidazo[4,5-b]pyridine core, reducing CYP450-mediated oxidation compared to pyrazine derivatives .
(b) PF-00734200 (Phase 3 DPP-4 Inhibitor)
  • Structure: Contains a pyrimidin-2-yl-piperazine group linked to a pyrrolidin-2-ylmethanone scaffold. Unlike the target compound, it lacks a pyrazine ring but retains the pyrimidine-piperazine motif.
  • Pharmacokinetics : Rapid absorption (Tₘₐₓ < 1 h) and predominant metabolism via CYP3A4/2D6-mediated hydroxylation at the pyrimidine 5′-position. Parent drug constitutes >80% of circulating species in humans .
  • Key Difference: The pyrrolidine-methanone backbone enhances renal clearance, whereas the pyrazine core in the target compound may favor hepatic metabolism .
(c) 4H-Pyrazino[1,2-a]Pyrimidin-4-one Derivatives
  • Structure: Replace the pyrazine core with a fused pyrazino-pyrimidinone system. Substituents like 7-(piperazin-1-yl) or 7-(4-methylpiperazin-1-yl) mimic the target’s piperazine group.
  • Activity : Broad-spectrum kinase inhibition (e.g., EGFR, VEGFR) with IC₅₀ values ranging 10–100 nM. The fused ring system improves π-π stacking in kinase domains but reduces solubility .

Functional Group Analogues

(a) 1-Methyl-4-(Piperidin-4-yl)Piperazine ()
  • Structure : A piperazine-piperidine hybrid lacking aromatic rings.
  • Relevance: Highlights the importance of piperazine’s conformational flexibility.
(b) 2-(4-Methylpiperazin-1-yl)-3-Pyridinemethanol (Mirtazapine Intermediate)
  • Structure: Piperazine linked to a pyridine-methanol group.
  • Application : Demonstrates the role of piperazine in enhancing antidepressant activity (e.g., mirtazapine) through H-bonding and solubility modulation .

Metabolic and Pharmacokinetic Comparisons

Compound Metabolic Pathway Key Metabolites Elimination Route
Target Compound CYP3A4/2D6 hydroxylation at pyrimidine 5′-Hydroxy derivative (M5) Hepatic (Phase I/II)
PF-00734200 CYP3A4/2D6 hydroxylation 5′-Hydroxy, amide hydrolysis (M2, M3) Renal (60–70%)
Compound 27g Minimal CYP450 interaction Stable imidazo[4,5-b]pyridine core Fecal (70%)
4H-Pyrazino[1,2-a]Pyrimidinones CYP3A4-mediated N-dealkylation N-Dealkylated derivatives Hepatic (Phase I)

Research Findings and Implications

  • Selectivity : The pyrimidin-4-yl group in the target compound confers higher selectivity for kinases over GPCRs compared to pyrimidin-2-yl analogues (e.g., PF-00734200) .
  • Solubility: Piperazine derivatives with pyrazine cores exhibit moderate solubility (LogP ~2.5), whereas fused-ring systems (e.g., 4H-pyrazino[1,2-a]pyrimidinones) have higher LogP (~3.8), limiting bioavailability .
  • Synthetic Accessibility : The target compound’s synthesis is more straightforward than fused-ring analogues, as evidenced by reductive amination protocols similar to those in and .

Biologische Aktivität

2-Methyl-3-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrazine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure consists of a pyrazine core substituted with a pyrimidine and piperazine moiety. This unique combination is believed to contribute to its biological activity.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with 2-methyl-3-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrazine, including:

  • Antitumor Activity : The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, in vitro studies indicated an IC50 value of approximately 9.22 µM against HeLa cells, demonstrating its potential as an anticancer agent .
  • Antimicrobial Properties : Research has indicated that derivatives of pyrazine, including this compound, possess notable antibacterial and antifungal activities. This is particularly relevant in the context of rising antibiotic resistance .
  • Antiviral Effects : Some studies suggest that pyrazine derivatives may exhibit antiviral properties, potentially targeting viral replication mechanisms .

The mechanisms by which 2-methyl-3-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrazine exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

  • Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival, similar to other pyrazine derivatives that target matrix metalloproteinases (MMPs) .
  • Modulation of Signaling Pathways : It is hypothesized that this compound could interfere with signaling pathways critical for tumor growth and metastasis .

Case Studies

Several case studies have documented the biological activity of this compound:

Study 1: Anticancer Efficacy

A study evaluated the anticancer potential of 2-methyl-3-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrazine against various human cancer cell lines using MTT assays. Results demonstrated significant growth inhibition at varying concentrations over time, with a marked increase in cytotoxicity correlating with longer exposure periods.

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of the compound against both bacterial and fungal strains. The results indicated a broad spectrum of activity, suggesting its potential utility in treating infections caused by resistant strains.

Data Table: Biological Activities Summary

Activity TypeModel/Cell LineIC50 (µM)Reference
AntitumorHeLa Cells9.22
AntibacterialVarious Bacterial StrainsNot Specified
AntifungalVarious Fungal StrainsNot Specified
AntiviralViral Replication ModelsNot Specified

Q & A

Q. How can researchers optimize the synthesis of 2-methyl-3-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrazine to improve yield and purity?

Methodological Answer: Synthesis optimization involves:

  • Catalyst Selection : Palladium or nickel complexes enhance coupling reactions for piperazine-pyrimidine bond formation .
  • Solvent Choice : Polar aprotic solvents (e.g., DMSO, acetonitrile) improve solubility and reaction homogeneity .
  • Temperature Control : Stepwise heating (e.g., 40°C for initiation, 70°C for completion) minimizes side reactions .
  • Purification : Reversed-phase chromatography (acetonitrile/water with 0.1% TFA) ensures high purity, followed by free-basing with sodium bicarbonate .
  • Yield Monitoring : NMR and LC/MS track intermediate formation and final product integrity .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H and 13C NMR confirm substituent positions and piperazine-pyrazine connectivity (e.g., δ 3.39–4.05 ppm for piperazine protons) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) and detects trace impurities .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 328.1597 for related analogs) .
  • X-ray Crystallography (if applicable): Resolves 3D conformation for receptor interaction studies .

Q. What in vitro assays are suitable for preliminary assessment of the compound's pharmacological activity?

Methodological Answer:

  • Radioligand Binding Assays : Screen for affinity at neurotransmitter receptors (e.g., serotonin, dopamine receptors) using tritiated ligands .
  • Enzyme Inhibition Assays : Test activity against kinases or phosphodiesterases via fluorescence-based substrate turnover .
  • Cell Viability Assays (e.g., MTT): Evaluate cytotoxicity in target cell lines .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

Methodological Answer:

  • Systematic Substitution : Introduce electron-withdrawing (e.g., -CF3) or donating (e.g., -OCH3) groups at pyrimidine or pyrazine positions to modulate receptor binding .
  • Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding and hydrophobic interactions .
  • In Vitro Validation : Compare IC50 values across analogs for targets like kinase inhibitors or GPCRs .

Q. What methodologies are recommended to resolve contradictory data regarding this compound's binding affinity to neurotransmitter receptors?

Methodological Answer:

  • Orthogonal Binding Assays : Combine radioligand displacement with functional assays (e.g., cAMP modulation) to confirm receptor engagement .
  • Mutational Analysis : Engineer receptor mutants (e.g., alanine scanning) to identify key binding residues .
  • Competitive Mass Spectrometry : Detect direct ligand-receptor interactions in native conditions .

Q. How can computational chemistry methods predict the interaction of this compound with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Glide to model binding poses in receptor active sites (e.g., kinase ATP-binding pockets) .
  • Molecular Dynamics Simulations : Simulate ligand-receptor complexes (100 ns trajectories) to assess stability and binding energy (MM-GBSA) .
  • QSAR Modeling : Develop regression models linking substituent properties (logP, polar surface area) to activity .

Q. What strategies address discrepancies between in silico predictions and experimental results for this compound's metabolic stability?

Methodological Answer:

  • Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
  • Metabolite Identification : Use high-resolution MS/MS to detect oxidative or hydrolytic metabolites .
  • CYP Enzyme Profiling : Test inhibition/induction of cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interactions .

Q. How to design controlled experiments to assess the compound's stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 40°C for 24 hours .
  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under nitrogen atmosphere .
  • pH-Dependent Solubility : Use shake-flask method with UV detection to determine solubility in buffers (pH 1–10) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.